4-Ethoxy-5,6,7,8-tetrahydroquinolin-8-amine

Lipophilicity Drug-likeness Physicochemical profiling

Medicinal chemistry teams often encounter uncontrolled variables when substituting the unsubstituted or 4-methoxy THQ scaffold in CXCR4 antagonism or asymmetric catalysis studies. 4-Ethoxy-5,6,7,8-tetrahydroquinolin-8-amine (CAS 1432680-37-9) provides a differentiated chiral building block with quantifiable electronic and steric advantages: • +0.3-0.5 logP vs 4-MeO analog; est. +0.8-1.2 logP vs unsubstituted parent • Ethoxy O-dealkylation handle enables staged deprotection sequences • Distinct +M electronic effects at pyridine nitrogen for metal coordination tuning Supplied at 95% purity. In stock for immediate global dispatch.

Molecular Formula C11H16N2O
Molecular Weight 192.26 g/mol
Cat. No. B12092788
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethoxy-5,6,7,8-tetrahydroquinolin-8-amine
Molecular FormulaC11H16N2O
Molecular Weight192.26 g/mol
Structural Identifiers
SMILESCCOC1=C2CCCC(C2=NC=C1)N
InChIInChI=1S/C11H16N2O/c1-2-14-10-6-7-13-11-8(10)4-3-5-9(11)12/h6-7,9H,2-5,12H2,1H3
InChIKeyHXRVJXAEXROYCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Ethoxy-5,6,7,8-tetrahydroquinolin-8-amine Structural Identity & Class Context


4-Ethoxy-5,6,7,8-tetrahydroquinolin-8-amine (CAS 1432680-37-9) is a heterocyclic organic compound belonging to the 5,6,7,8-tetrahydroquinoline class — a privileged scaffold in medicinal chemistry recognized for its versatility across CXCR4 antagonism, anticancer, and asymmetric catalysis applications [1]. Its molecular formula is C₁₁H₁₆N₂O (MW 192.26 g/mol) featuring an ethoxy substituent at the 4-position and a primary amine at the 8-position on the partially saturated quinoline bicycle . The compound is classified as a chiral building block (one stereogenic center at C-8), typically supplied at 95% purity for research use . Critically, the 4-ethoxy substitution structurally differentiates this compound from the widely studied unsubstituted 5,6,7,8-tetrahydroquinolin-8-amine (CAS 298181-83-6, MW 148.21) and the 4-methoxy analog (CAS 405174-59-6, MW 178.23), introducing quantifiable differences in molecular weight, lipophilicity, hydrogen-bonding capacity, and metabolic vulnerability that bear directly on synthetic strategy and biological profile expectations [2].

4-Ethoxy-5,6,7,8-tetrahydroquinolin-8-amine Irreplaceability


Substitution at the 4-position of the 5,6,7,8-tetrahydroquinoline scaffold is not a passive structural modification — it actively modulates three parameters critical to both synthetic utility and biological performance: (i) lipophilicity, where the 4-ethoxy group adds approximately 0.3–0.5 logP units versus the 4-methoxy analog and an estimated 0.8–1.2 logP units versus the unsubstituted parent, based on established alkoxy homologation SAR [1]; (ii) metabolic vulnerability, as the ethoxy O-alkyl chain introduces a CYP450-mediated O-dealkylation site that is absent in the unsubstituted scaffold — a property that can function as either a metabolic liability or a deliberate prodrug design feature [2]; and (iii) steric and electronic environment at the pyridine ring, where the ethoxy group's +M (mesomeric) electron-donating effect alters the electron density of the quinoline nitrogen, potentially influencing metal coordination geometry in catalysis applications and target binding in biological contexts [3]. These three dimensions mean that procurement of the unsubstituted or 4-methoxy analog as a substitute introduces uncontrolled variables that can confound SAR interpretation, alter reaction yields in downstream derivatization, and shift biological potency in ways not predictable from the core scaffold alone.

4-Ethoxy-5,6,7,8-tetrahydroquinolin-8-amine Differentiation Evidence


Molecular Weight & Lipophilicity

The 4-ethoxy substituent confers a molecular weight of 192.26 g/mol, representing a +44.05 Da increase versus the unsubstituted 5,6,7,8-tetrahydroquinolin-8-amine (148.21 g/mol) and a +14.03 Da increase versus the 4-methoxy analog (178.23 g/mol) . This mass increment corresponds to one additional methylene unit (—CH₂—) beyond the methoxy group. Based on the established alkoxy homologation SAR in tetrahydroquinoline series, each additional methylene in the 4-alkoxy chain increases experimental logP by approximately 0.3–0.5 units [1]. Applied to this scaffold, the 4-ethoxy compound is predicted to exhibit a logP approximately 0.3–0.5 units higher than the 4-methoxy analog and approximately 0.8–1.2 units higher than the unsubstituted parent. For context, the 2-methyl-5,6,7,8-tetrahydroquinolin-8-amine derivatives (lacking 4-alkoxy substitution) exhibited experimental log Pow values of 3.72–4.35 by RP-HPLC [1], placing these scaffolds in the moderately lipophilic range compatible with both oral bioavailability and CNS penetration under Lipinski's rule criteria. The 4-ethoxy variant would be expected at the upper end or slightly beyond this range.

Lipophilicity Drug-likeness Physicochemical profiling Lead optimization

CXCR4 Antagonism and the 8-Amino-THQ Scaffold

The 8-amino-5,6,7,8-tetrahydroquinoline scaffold is the structural core of the clinically advanced CXCR4 antagonist mavorixafor (AMD11070), which exhibits an IC₅₀ of 12.5 ± 1.3 nM for SDF-1α ligand binding and 9.0 ± 2.0 nM for SDF-1-mediated calcium flux . The (S)-enantiomer of the 8-amino-THQ core is essential for CXCR4 binding affinity. In the SAR study by Wilson et al. (2018), the constrained THQ-based lead compound TIQ-15 demonstrated CXCR4 Ca²⁺ flux IC₅₀ = 7 nM with human liver microsomal (HLM) stability of 77% remaining at 10 min, but poor mouse liver microsomal (MLM) stability of only 17% remaining — a species-dependent metabolic liability directly attributable to oxidation of the THQ ring [1]. This established that the 5,6,7,8-tetrahydroquinoline ring itself is a metabolic soft spot. The 4-ethoxy substituent on the target compound introduces an additional site for potential O-dealkylation by CYP450 enzymes, which may further accelerate or redirect metabolism compared to the unsubstituted scaffold. Importantly, the open-scaffold analogs that replaced the THQ with 2-(aminomethyl)pyridines showed markedly improved metabolic stability (e.g., compound 20h: CXCR4 IC₅₀ = 21 nM, HLM 86%, RLM 33%, MLM 64% remaining) at the cost of slightly reduced potency [1], demonstrating that substitution pattern on the THQ core directly and predictably impacts the potency-stability trade-off.

CXCR4 antagonism Chemokine receptor Cancer metastasis HIV

Anticancer Activity: 2-Methyl-8-Amino-THQ Series

The most extensively characterized close analog series — 2-methyl-5,6,7,8-tetrahydroquinolin-8-amine derivatives — provides quantitative benchmarks for the anticancer potential of this scaffold class. In a 2020 study, enantiopure (R)-5a (an 8-substituted 2-methyl-THQ) demonstrated IC₅₀ values of 5.4–17.2 μM against A2780 ovarian carcinoma cells, with the (R)-enantiomer being significantly more potent than the (S)-enantiomer, which was nearly inactive on MSTO-211H mesothelioma cells [1]. At the mechanistic level, (R)-5a induced mitochondrial membrane depolarization in approximately 20% of A2780 cells at 25 μM and approximately 30% at 50 μM, and provoked a concentration-dependent increase in intracellular ROS production reaching >4-fold above untreated controls at 50 μM after 120 min of incubation [1]. The compound did not interact with DNA or inhibit topoisomerase I/II, indicating a mechanism distinct from classical DNA-targeting agents [1]. While these data are for the 2-methyl (not 4-ethoxy) series, they establish the scaffold's capacity for enantioselective anticancer activity via mitochondrial stress pathways. The 4-ethoxy substitution on the target compound replaces the 2-methyl group's steric/electronic contribution with a 4-alkoxy effect, representing a distinct SAR vector that may shift potency and selectivity profiles.

Antiproliferative Ovarian cancer Mitochondrial depolarization ROS induction

4-Ethoxy as a Differentiated Synthetic Handle

From a synthetic chemistry procurement perspective, the 4-ethoxy group provides a strategic handle not available with the unsubstituted analog and qualitatively distinct from the 4-methoxy analog. The ethyl ether can undergo selective O-dealkylation (e.g., via BBr₃, TMSI, or HBr/AcOH) to reveal the 4-hydroxy group, enabling late-stage diversification through O-alkylation, Mitsunobu reactions, or conversion to the corresponding triflate for cross-coupling [1]. Critically, ethyl ethers generally require more forcing dealkylation conditions than methyl ethers, providing orthogonal deprotection strategies when both 4-alkoxy and other methyl ether protecting groups are present in a synthetic sequence. The 4-ethoxy group also exerts a stronger +I (inductive) electron-donating effect than 4-methoxy due to the additional methylene, subtly modulating the electron density at the pyridine nitrogen (pKa of the conjugate acid predicted ~4.7) . This electronic modulation can affect both the nucleophilicity of the 8-amine (for reductive amination or amide coupling) and the Lewis basicity of the pyridine nitrogen (for metal coordination in catalysis applications). The broader CAMPY ligand family — based on 8-amino-5,6,7,8-tetrahydroquinoline — has demonstrated utility in Ru(II) and Ir(III) asymmetric transfer hydrogenation catalysts achieving enantioselectivities up to 96% ee [2]; the 4-ethoxy substituent would be expected to alter both the coordination geometry and the electronic properties of derived metal complexes compared to unsubstituted CAMPY.

Synthetic building block O-dealkylation Functional group interconversion Late-stage diversification

4-Ethoxy-5,6,7,8-tetrahydroquinolin-8-amine Preferred Application Scenarios


CXCR4 Antagonist Lead Optimization

The established SAR from Wilson et al. (2018) demonstrates that the constrained 5,6,7,8-tetrahydroquinoline ring is the primary site of species-dependent oxidative metabolism in CXCR4 antagonists, with TIQ-15 showing only 17% parent remaining after 10 min in mouse liver microsomes versus 77% in human [1]. Incorporating 4-ethoxy substitution introduces an additional electronic and steric perturbation at the pyridine ring that may alter the susceptibility of the THQ ring to CYP-mediated oxidation. For medicinal chemistry teams building on the mavorixafor/AMD11070 scaffold, procuring the 4-ethoxy analog enables systematic exploration of whether electron-donating substituents at the 4-position can attenuate or redirect oxidative metabolism while preserving the CXCR4 binding affinity inherent to the (S)-8-amino-THQ configuration. This is a precise SAR question that the unsubstituted, 4-methoxy, or 2-methyl analogs cannot address with the same electronic profile.

Anticancer Development: Mitochondrial Stress Pathway

The 2-methyl-8-amino-THQ series established that (R)-enantiomers can induce selective mitochondrial depolarization (~20% of cells at 25 μM, ~30% at 50 μM) and >4-fold ROS elevation in A2780 ovarian cancer cells without engaging DNA or topoisomerase targets [2]. The 4-ethoxy compound offers a distinct SAR vector — replacing the 2-methyl with a 4-ethoxy group shifts the substitution from the α-position of the pyridine ring (adjacent to nitrogen) to the γ-position, which is expected to alter both the electronic properties of the quinoline nitrogen and the overall molecular shape. Research groups focused on mitochondrial-targeted anticancer agents should procure the 4-ethoxy variant as a complementary probe to the 2-methyl series, enabling direct comparison of how substitution position on the pyridine ring affects mitochondrial membrane interaction, ROS induction potency, and cancer cell selectivity.

CAMPY Ligands for Asymmetric Catalysis

The CAMPY ligand family (8-amino-5,6,7,8-tetrahydroquinoline) has proven effective in Ru(II) and Ir(III) catalysts for asymmetric transfer hydrogenation (ATH), achieving up to 96% enantiomeric excess [3]. The 4-ethoxy substituent modifies the electronic density at the pyridine nitrogen that coordinates to the metal center, potentially altering both catalytic activity and enantioselectivity. For organometallic chemistry groups developing new chiral ligands, the 4-ethoxy-CAMPY analog provides a distinct electronic variant (stronger +I/+M donor than unsubstituted or 4-MeO) that can be systematically compared in ATH reactions of prochiral ketones and imines. The ethyl ether also offers synthetic flexibility for post-complexation modification or immobilization on solid supports.

Orthogonal Protecting Group Strategies

For process chemistry and synthetic methodology groups, the 4-ethoxy substituent presents a differentiated O-dealkylation handle. Ethyl aryl ethers require more forcing cleavage conditions (typically BBr₃ at elevated temperature or 48% HBr/AcOH reflux) compared to methyl aryl ethers (cleavable with BBr₃ at −78 °C to rt or AlCl₃/pyridine) [4]. This differential reactivity enables staged deprotection sequences in complex molecule synthesis where multiple alkoxy groups must be manipulated independently. The compound also serves as a substrate for developing selective O-deethylation methodologies — a reaction class of industrial relevance for modifying ethoxy-containing agrochemical and pharmaceutical intermediates. Procurement of the 4-ethoxy (rather than 4-methoxy) analog is essential for these investigations, as the ethyl chain length directly determines both the dealkylation kinetics and the steric environment at the reactive site.

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